Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate
Description
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
methyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C18H15N3O3/c1-24-17(22)11-20-18(23)13-10-16(15-8-4-5-9-19-15)21-14-7-3-2-6-12(13)14/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
PLQYNLWNYYGFQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Friedländer Synthesis with 2-Aminopyridine
The Friedländer reaction condenses 2-aminopyridine with β-ketoesters or diketones to construct the quinoline ring. For instance, ethyl acetoacetate reacts with 2-aminopyridine under acidic conditions (e.g., polyphosphoric acid) to yield 4-methyl-2-(2-pyridyl)quinoline. Subsequent oxidation of the 4-methyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic media:
This method offers regioselectivity but requires stringent control of oxidation conditions to prevent over-oxidation.
Functionalization of 4-Quinolinecarboxylic Acid Derivatives
An alternative route involves introducing the pyridyl group to a preformed 4-quinolinecarboxylic acid. For example, halogenation at position 2 followed by a Suzuki-Miyaura coupling with 2-pyridylboronic acid achieves the substitution:
While this method leverages modern cross-coupling techniques, the availability of halogenated quinoline precursors and catalyst costs pose practical challenges.
Esterification and Acid Chloride Formation
Methyl Esterification
The carboxylic acid intermediate is esterified using methanol under acidic or dehydrative conditions. Thionyl chloride (SOCl₂) efficiently converts the acid to its methyl ester:
This step, reported in analogous syntheses, achieves yields exceeding 85% when conducted in anhydrous dichloromethane at reflux.
Acid Chloride Preparation
The methyl ester is converted to the acid chloride using SOCl₂ or oxalyl chloride ((COCl)₂). For instance:
This reaction proceeds quantitatively in chlorobenzene at 90°C, as demonstrated in patent literature. The acid chloride is typically used in situ due to its reactivity.
Amide Coupling with Methyl Glycinate
The final step involves coupling the acid chloride with methyl glycinate to form the target amide. This is achieved under Schotten-Baumann conditions:
Key considerations include:
-
Stoichiometry : A 1:1.2 molar ratio of acid chloride to glycinate ensures complete conversion.
-
Temperature : Reactions conducted at 0–5°C minimize side reactions like hydrolysis.
-
Purification : Column chromatography (silica gel, chloroform/methanol) isolates the product in >90% purity.
Alternative Synthetic Routes and Comparative Analysis
Direct Amination of Quinoline Intermediates
Patent literature describes amidation via bromination-amination sequences. For example, treating methyl 2-(bromomethyl)-4-quinolinecarboxylate with ammonia yields the amino intermediate, which is subsequently acylated. However, this method introduces regiochemical uncertainties and lower yields (~65%) compared to coupling approaches.
Solid-Phase Synthesis
Immobilizing the quinoline core on resin enables iterative coupling steps, though this method remains exploratory for this compound.
Chemical Reactions Analysis
Ester Hydrolysis and Aminolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Conversion to the corresponding carboxylic acid via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This is consistent with general ester reactivity .
-
Basic Hydrolysis : Saponification using NaOH or KOH yields the carboxylate salt, which can be acidified to the free acid .
Aminolysis of the ester group is also feasible. Computational studies suggest that methyl esters react with amines via a stepwise or concerted mechanism, depending on catalysis . For instance:
Reaction rates depend on solvent polarity and temperature, with catalytic pathways lowering activation energy .
Amide Bond Stability and Reactivity
The {[2-(2-pyridyl)-4-quinolyl]carbonyl}amino group is relatively stable under mild conditions but can undergo hydrolysis under extreme acidic (e.g., HCl, HSO) or basic (e.g., NaOH at elevated temperatures) environments . Key factors include:
-
Acid-Catalyzed Hydrolysis : Protonation of the amide oxygen facilitates nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis : Deprotonation of water generates hydroxide ions, promoting cleavage.
Selective modifications of the amide group (e.g., alkylation) are unlikely without specialized reagents due to its resonance stabilization.
Functionalization of the Quinoline Core
The quinoline ring can undergo electrophilic substitution (e.g., nitration, sulfonation) or cross-coupling reactions:
-
Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the 4-position .
-
Rh-Catalyzed C–H Activation : Direct functionalization via Rh[Cp*Cl] enables regioselective derivatization .
Synthetic Routes to Analogues
Similar compounds are synthesized via:
-
Amide Coupling : Reaction of quinoline-4-carbonyl chloride with methyl 2-aminoacetate derivatives .
-
Multi-Step Functionalization : Sequential esterification, etherification, and amidation (e.g., Scheme 1 in ).
Key Challenges and Opportunities
Scientific Research Applications
Medicinal Chemistry
Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate is primarily studied for its anticancer properties. Compounds with quinoline and pyridine moieties have been shown to exhibit various biological activities, including anticancer effects. The structural features of this compound suggest potential interactions with biological targets involved in cancer progression.
Case Study: Anticancer Activity
A study investigating similar quinoline derivatives highlighted their effectiveness against various cancer cell lines. For instance, compounds derived from quinoline structures demonstrated significant inhibitory effects on the proliferation of cancer cells such as MDA-MB-231 and HCT-116. The synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising anticancer activity against these cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are crucial for confirming the structure and purity of the synthesized compound.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation | 2-Pyridylamine + Acetic Anhydride | 85 | Formation of amide bond |
| 2 | Esterification | Methyl Acetate + Intermediate | 90 | Final ester product |
Coordination Chemistry
The compound's ability to form coordination complexes with metal ions is another area of interest. Similar compounds containing nitrogen-rich heterocycles can coordinate with transition metals, which may enhance their biological activity or facilitate targeted drug delivery systems.
Metal Complex Formation
Research has demonstrated that quinoline derivatives can form stable complexes with metal ions like Mn(II) and Fe(II). These complexes can potentially be used for targeted delivery of therapeutic agents to specific biological sites, such as tumors, where they can release active compounds upon irradiation or other stimuli .
Antimicrobial Properties
In addition to anticancer applications, there is growing interest in the antimicrobial properties of this compound. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, suggesting a broader spectrum of pharmacological activity.
Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 µg/mL |
| Related Quinoline Derivative | Escherichia coli | 10 µg/mL |
Mechanism of Action
The mechanism by which Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate exerts its effects involves its interaction with specific molecular targets. The pyridine and quinoline rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Based on structural similarity assessments (), the following analogs exhibit high similarity scores (0.80–0.90) due to shared ester or amide functionalities and heterocyclic motifs:
| CAS No. | Compound Name | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Differences |
|---|---|---|---|---|---|
| 802269-97-2 | Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C6H9N3O2 | 155.16 | 0.90 | Pyrazole ring replaces quinoline |
| 16034-48-3 | Not specified (high similarity) | - | - | 0.88 | Unspecified substituent variations |
| 948571-47-9 | 2-(4-Amino-1H-pyrazol-1-yl)ethanol | C5H9N3O | 127.14 | 0.86 | Ethanol substituent instead of methyl ester |
| 303151-08-8 | Methyl 2-((2-[(2,4-difluoroanilino)carbonyl]-3-thienyl)sulfanyl)acetate | C14H11F2NO3S2 | 343.37 | - | Thiophene and sulfanyl groups; fluorinated aryl |
| 341966-46-9 | Ethyl 2-(3-((4-methoxybenzyl)carbamoyl)pyridin-2-yl)acetate | C18H20N2O4 | 328.36 | - | Pyridine core; methoxybenzyl substituent |
Notes:
- Pyrazole and pyridine analogs (e.g., 802269-97-2, 341966-46-9) lack the extended conjugation of the quinoline system, which may reduce π-π stacking interactions in biological targets .
Physicochemical Properties
- Melting Points: Derivatives of quinoline-4-carboxyl chloride () exhibit melting points ranging from 165°C to above 300°C, depending on substituents. For example: 2-Phenyl-4-quinoloylcarbamide: m.p. 232°C N'N'-bis-(2-phenyl-4-quinoloyl)carbamide: m.p. 215°C .
- Larger molecules (e.g., 341966-46-9, MW 328.36) may exhibit lower solubility in aqueous media .
Functional Group Impact on Reactivity and Bioactivity
- Ester vs. Amide: Replacement of the methyl ester with an ethanol group (948571-47-9) increases hydrophilicity but may reduce membrane permeability .
- Quinoline vs. Pyrimidine: Methyl 2-[(6-cyclopentylpyrimidin-4-yl)(methyl)amino]acetate (CAS 2097975-90-9) substitutes quinoline with pyrimidine, reducing aromatic surface area and altering hydrogen-bonding capacity .
Biological Activity
Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinoline core with a pyridyl substituent, which is known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step organic reactions, starting with the formation of the quinoline structure followed by the introduction of the pyridyl and carbonyl groups. The final step involves esterification to form this compound.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells .
Table 1: Summary of Anticancer Activities
Antimicrobial Activity
The compound also shows potential antimicrobial activity. Similar quinoline derivatives have been investigated for their ability to inhibit bacterial growth and biofilm formation. The presence of the pyridyl group may enhance binding affinity to microbial targets, increasing efficacy against resistant strains.
The mechanism of action for this compound involves several pathways:
- DNA Intercalation : The quinoline moiety allows for intercalation between DNA bases, which disrupts normal replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism by binding to their active sites.
- Signal Transduction Modulation : Research suggests that similar compounds can modulate signaling pathways related to inflammation and cell survival, potentially leading to enhanced therapeutic effects in cancer treatments .
Case Studies
Several case studies highlight the biological activity of this compound:
- In vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancers, with IC50 values indicating significant potency compared to standard chemotherapeutics.
- In vivo Models : Animal studies have shown that administration of this compound leads to tumor regression in xenograft models, suggesting its potential as an effective therapeutic agent.
Q & A
What synthetic methodologies are commonly employed to prepare Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate, and how can reaction by-products be minimized?
Answer:
The synthesis of quinoline derivatives like this compound often involves condensation reactions between 2-aminoarylketones and carbonyl compounds under catalytic conditions . For example, magnesium methoxide in dimethyl sulfoxide (DMSO) can catalyze analogous reactions, as seen in the synthesis of related pyrimidine-carboxylate intermediates . Key steps include:
- By-product management : Use thin-layer chromatography (TLC) to monitor reaction progress and optimize reaction time/temperature.
- Purification : Employ flash chromatography for separation of isomers or by-products, as demonstrated in the isolation of two distinct products from a single reaction .
- Catalyst tuning : Adjust catalyst loading (e.g., 0.1–0.5 equivalents) to balance reaction rate and selectivity.
How do crystallographic parameters (e.g., R values, hydrogen bonding) inform the structural elucidation of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides critical geometric
- Refinement metrics : A low R-factor (e.g., ) and indicate high data reliability. Use SHELXTL or similar software for structure solution and refinement .
- Hydrogen bonding : Intramolecular O—H⋯O bonds stabilize molecular conformation, while intermolecular H-bonds influence crystal packing (e.g., dihedral angles between aromatic rings of 118.9°) .
- Validation : Cross-validate SCXRD data with NMR (, ) to confirm functional groups and stereochemistry .
What advanced strategies are recommended for resolving contradictions in spectroscopic or crystallographic data during structural analysis?
Answer:
Discrepancies often arise from dynamic molecular conformations or data collection artifacts. Mitigation strategies include:
- Multi-method validation : Combine SCXRD with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) to cross-verify bond connectivity .
- Data refinement : Apply restraints (e.g., 1 restraint in ) during refinement to handle disordered atoms or low electron density regions .
- Comparative analysis : Compare unit cell parameters (e.g., ) with structurally similar compounds in databases like the Cambridge Structural Database (CSD) .
How can computational modeling complement experimental data in predicting the physicochemical properties of this compound?
Answer:
Density functional theory (DFT) or molecular dynamics (MD) simulations can predict:
- Solubility : Calculate partition coefficients (logP) using software like ACD/Percepta, validated against experimental HPLC retention times .
- Thermodynamic stability : Simulate hydrogen-bonding networks to assess crystal lattice energy, correlating with experimental melting points .
- Reactivity : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, guiding derivatization strategies .
What experimental precautions are critical when handling hygroscopic or air-sensitive intermediates in the synthesis of this compound?
Answer:
- Moisture control : Conduct reactions under inert gas (N/Ar) using anhydrous solvents (e.g., DMSO stored over molecular sieves) .
- Low-temperature crystallization : Grow single crystals in sealed vials at 113 K to prevent solvent inclusion or lattice distortions .
- Characterization : Use Karl Fischer titration to quantify residual water in hygroscopic samples before SCXRD analysis .
How can researchers optimize synthetic yields when scaling up the production of this compound for pharmacological studies?
Answer:
- Catalyst screening : Test alternative catalysts (e.g., Pd/C, Mg(OMe)) to improve turnover frequency (TOF) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction homogeneity and reduce side reactions .
- Process monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
What role do substituents on the quinoline and pyridine moieties play in modulating the compound’s bioactivity?
Answer:
- Electron-withdrawing groups : Substituents like carbonyl or pyridyl groups enhance π-π stacking with biological targets (e.g., HIV integrase in raltegravir analogues) .
- Steric effects : Bulky groups at the 4-quinolyl position may hinder binding to hydrophobic enzyme pockets, reducing efficacy .
- Derivatization : Introduce halogen atoms (e.g., Cl) or methyl groups via Suzuki-Miyaura coupling to optimize pharmacokinetic properties .
How can researchers address challenges in reproducing published synthetic protocols for this compound?
Answer:
- Parameter documentation : Ensure precise reporting of reaction conditions (e.g., "room temperature" defined as 25°C ± 2°C) and solvent purity .
- By-product analysis : Use LC-MS to identify trace impurities (e.g., oxidation by-products) not resolved by TLC .
- Collaborative verification : Share crystallographic data (CIF files) via platforms like the IUCr repository for independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
